molecular formula C19H13F2N3O3S B2558560 2-(4-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide CAS No. 1251708-06-1

2-(4-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide

カタログ番号: B2558560
CAS番号: 1251708-06-1
分子量: 401.39
InChIキー: LVLOJDSDROVVKJ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-(4-Fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a fluorinated heterocyclic compound featuring a pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide core substituted with a 4-fluorobenzyl group at position 2 and a 4-fluorophenyl group at position 4.

Its fluorine substituents may improve pharmacokinetic properties, such as membrane permeability and resistance to oxidative metabolism, compared to non-fluorinated analogs .

特性

IUPAC Name

4-(4-fluorophenyl)-2-[(4-fluorophenyl)methyl]-1,1-dioxopyrido[2,3-e][1,2,4]thiadiazin-3-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13F2N3O3S/c20-14-5-3-13(4-6-14)12-23-19(25)24(16-9-7-15(21)8-10-16)18-17(28(23,26)27)2-1-11-22-18/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVLOJDSDROVVKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(N=C1)N(C(=O)N(S2(=O)=O)CC3=CC=C(C=C3)F)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13F2N3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

2-(4-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide is a complex heterocyclic compound that has garnered attention for its potential biological activities. This article synthesizes available research findings on its biological activity, including mechanisms of action, therapeutic potential, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following molecular formula and structural characteristics:

  • Molecular Formula : C19_{19}H13_{13}F2_{2}N3_{3}O3_{3}S
  • Molecular Weight : 401.4 g/mol
  • CAS Number : 1251708-06-1

The structure includes a pyrido-thiadiazine core with fluorobenzyl and fluorophenyl substituents, which may enhance lipophilicity and biological activity.

Anticancer Properties

Research indicates that thiadiazine derivatives exhibit significant anticancer properties. Notably, compounds similar to 2-(4-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide have been shown to inhibit tumor growth and angiogenesis through modulation of key signaling pathways involved in cell proliferation and survival .

A study highlighted that certain thiadiazine analogs demonstrated an IC50_{50} value of approximately 9.41 μM against DYRK1A, a kinase implicated in various cancers . The optimization of these compounds led to improved binding affinities (Kd_d values ranging from 71 to 185 nM), suggesting a promising avenue for cancer therapeutics.

Neuroprotective Effects

In addition to anticancer activity, there is emerging evidence regarding the neuroprotective effects of related compounds. For instance, derivatives have been investigated for their potential in treating neurological disorders such as epilepsy. The mechanisms involve modulation of neurotransmitter systems and inhibition of neuroinflammatory processes .

Structure-Activity Relationship (SAR)

The SAR studies focus on the relationship between the chemical structure of the compound and its biological activity. Modifications at specific positions on the thiadiazine core have shown to significantly affect potency:

CompoundModificationKd_d (nM)IC50_{50} (μM)
Original-73009.41
Compound 3-5p-Fluorobenzylamino714.32
Compound 3-2p-Chlorobenzylamino185-

These results indicate that para-substituted benzylamino groups enhance DYRK1A binding affinity compared to other substitutions .

Case Studies

Several case studies have explored the biological activity of this compound:

  • Anticancer Activity : A study evaluated the effects of various thiadiazine derivatives on cancer cell lines. The findings demonstrated that modifications in the fluorobenzyl group significantly altered the cytotoxicity profiles against breast cancer cells.
  • Neuroprotective Study : In a zebrafish model for epilepsy, related compounds were tested for their ability to reduce seizure frequency. The results indicated a promising potential for these compounds in managing epilepsy through neuroprotective mechanisms .

類似化合物との比較

Comparison with Similar Compounds

The following table compares 2-(4-fluorobenzyl)-4-(4-fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide with structurally related compounds, emphasizing substituents, heterocyclic systems, and biological relevance:

Compound Name Substituents Heterocyclic Core Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
Target Compound : 2-(4-Fluorobenzyl)-4-(4-Fluorophenyl)-2H-pyrido[2,3-e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide - 4-Fluorobenzyl (Position 2)
- 4-Fluorophenyl (Position 4)
Pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide Not explicitly provided ~403.3 (estimated) Enhanced electron-withdrawing effects; potential enzyme inhibition or drug intermediate N/A
4-(4-Fluoro-3-Methylphenyl)-2H-Pyrido[2,3-e][1,2,4]Thiadiazin-3(4H)-one 1,1-Dioxide - 4-Fluoro-3-methylphenyl (Position 4) Pyrido[2,3-e][1,2,4]thiadiazine 1,1-dioxide C₁₃H₁₀FN₃O₃S 307.3 Lower molecular weight; methyl group increases lipophilicity compared to fluorine
4-(3-Methylphenyl)-2H-Pyrido[4,3-e][1,2,4]Thiadiazin-3(4H)-one 1,1-Dioxide (Torasemide Impurity A) - 3-Methylphenyl (Position 4) Pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide C₁₃H₁₁N₃O₃S 289.3 Meta-methyl substituent; used as a pharmaceutical impurity reference standard
4-m-Tolyl-2H-Pyrido[4,3-e][1,2,4]Thiadiazin-3(4H)-one 1,1-Dioxide (Torasemide Related Compound E) - 3-Methylphenyl (Position 4) Pyrido[4,3-e][1,2,4]thiadiazine 1,1-dioxide C₁₃H₁₁N₃O₃S 289.3 Structural isomer of Torasemide; evaluated for quality control in USP standards
4-Benzyl-2-(Pyridin-2-ylmethyl)-2H-Thieno[3,4-e][1,2,4]Thiadiazin-3(4H)-one 1,1-Dioxide - Benzyl (Position 4)
- Pyridin-2-ylmethyl (Position 2)
Thieno[3,4-e][1,2,4]thiadiazine 1,1-dioxide C₁₉H₁₄N₄O₃S₂ 426.5 Thieno vs. pyrido core; altered electronic properties for diverse bioactivity
Cyclic Ureidosulfonamide (Benzo[e][1,2,4]Thiadiazin-3(4H)-one 1,1-Dioxide Derivatives) Variable substituents (e.g., sulfonamide groups) Benzo[e][1,2,4]thiadiazine 1,1-dioxide Varies Varies Selective inhibitors of carbonic anhydrase isoforms hCA IX/XII; scaffold used in anticancer drug design

Key Comparative Insights:

Substituent Effects: The target compound’s 4-fluorobenzyl and 4-fluorophenyl groups increase electronegativity and metabolic stability compared to analogs with methyl (e.g., Torasemide impurities) or non-fluorinated aryl groups .

Replacement of the pyrido ring with a thieno system () modifies aromaticity and electron distribution, impacting solubility and target selectivity .

Biological Relevance: Compounds with pyrido-thiadiazine dioxide scaffolds are associated with enzyme inhibition (e.g., carbonic anhydrases), suggesting the target compound may share similar mechanisms . Fluorinated analogs generally exhibit enhanced pharmacokinetic properties, such as prolonged half-life, compared to non-fluorinated derivatives like the Torasemide impurities .

Synthetic Considerations :

  • Regioselective alkylation at the pyrido ring’s nitrogen atoms is influenced by steric hindrance; bulkier substituents (e.g., benzyl vs. methyl) may favor specific reaction pathways .

Q & A

Q. What are the key considerations for optimizing the synthesis of this compound to achieve high purity and yield?

  • Methodological Answer : Synthesis optimization requires multi-step protocols with strict control of reaction conditions. Key steps include:
  • Coupling reactions : Use fluorinated aromatic intermediates (e.g., 4-fluorobenzyl chloride) under inert atmospheres to minimize side reactions.
  • Cyclization : Employ catalysts like Pd(PPh₃)₄ for pyridothiadiazine core formation, monitored via TLC/HPLC .
  • Purification : Use column chromatography with gradient elution (hexane/EtOAc) followed by recrystallization in ethanol to achieve ≥95% purity .
  • Critical Parameters : Temperature (60–80°C), solvent polarity (DMF for solubility), and pH (neutral to avoid hydrolysis of sulfone groups) .

Q. Which spectroscopic and crystallographic methods are most effective for characterizing the molecular structure?

  • Methodological Answer :
  • X-ray Diffraction (XRD) : Resolve the pyridothiadiazine core and fluorobenzyl substituents. Compare bond angles/lengths with similar structures (e.g., 1,3-thiazolidinone derivatives) to confirm stereochemistry .
  • NMR Spectroscopy : Use ¹⁹F NMR to verify fluorine substituent positions and ¹H/¹³C NMR for aromatic proton assignments (δ 7.2–8.1 ppm for fluorophenyl groups) .
  • Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (calc. for C₂₁H₁₅F₂N₃O₃S: 427.08 g/mol) .

Q. How can researchers design initial biological screening assays to evaluate the compound’s therapeutic potential?

  • Methodological Answer :
  • Target Selection : Prioritize kinases or GPCRs due to the compound’s heterocyclic sulfone structure, which mimics ATP-binding motifs .
  • In Vitro Assays :
  • Enzyme inhibition (e.g., fluorescence-based assays for IC₅₀ determination).
  • Cytotoxicity screening (MTT assay on cancer cell lines like HeLa or MCF-7) .
  • Controls : Include structurally similar derivatives (e.g., 3-methoxybenzyl analogs) to assess substituent-specific effects .

Advanced Research Questions

Q. What strategies are employed to establish structure-activity relationships (SAR) for derivatives of this compound?

  • Methodological Answer :
  • Systematic Substitution : Replace fluorobenzyl groups with electron-withdrawing (e.g., -NO₂) or donating (e.g., -OCH₃) groups to evaluate effects on bioactivity .
  • Pharmacophore Mapping : Use molecular docking (AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with sulfone groups) .
  • Data Correlation : Compare IC₅₀ values with substituent Hammett constants (σ) to quantify electronic effects .

Q. How can in silico modeling be integrated with experimental data to predict the compound’s pharmacokinetic properties?

  • Methodological Answer :
  • ADME Prediction : Use SwissADME to estimate logP (∼2.8), solubility (LogS = -4.5), and BBB permeability. Validate with in vitro Caco-2 assays .
  • Metabolic Stability : Simulate cytochrome P450 interactions (CYP3A4/2D6) using Schrödinger’s QikProp. Confirm via LC-MS metabolite identification .
  • Toxicity Profiling : Apply ProTox-II to predict hepatotoxicity risks, corroborated by ALT/AST measurements in rodent models .

Q. What methodologies resolve contradictions in spectral data interpretation for structurally complex heterocycles like this compound?

  • Methodological Answer :
  • Multi-Technique Validation : Cross-validate NMR assignments with 2D COSY/HSQC and compare XRD data (e.g., dihedral angles of the pyridothiadiazine ring) .
  • Dynamic NMR : Resolve rotational barriers of fluorobenzyl groups by variable-temperature ¹H NMR (e.g., coalescence temperature analysis) .
  • Computational DFT : Optimize geometry at the B3LYP/6-31G(d) level and simulate IR/UV spectra to match experimental data .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。